

An In-depth Technical Guide to the Structure of meso-1,2-Diphenylethylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

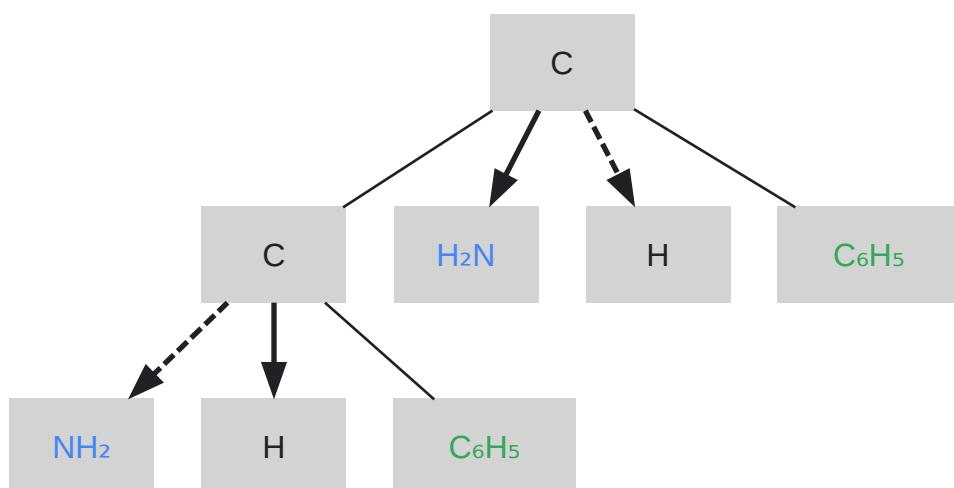
Compound Name:	meso-1,2-Diphenylethylenediamine
Cat. No.:	B1233172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of **meso-1,2-Diphenylethylenediamine**, a key organic compound utilized in asymmetric synthesis and catalysis.

Introduction


1,2-Diphenylethylenediamine (DPEN), also known as stilbenediamine, is an organic compound with the chemical formula C₁₄H₁₆N₂.^{[1][2][3]} It is a chiral diamine that exists as three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-1,2-Diphenylethylenediamine, and a meso diastereomer.^[1] This document focuses specifically on the structure and properties of the meso form, **meso-1,2-Diphenylethylenediamine**.

The meso isomer is characterized by its internal plane of symmetry, which renders the molecule achiral despite the presence of two stereogenic centers.^[4] This unique structural feature influences its chemical reactivity and applications, particularly as a ligand in coordination chemistry and as a precursor in the synthesis of more complex chiral molecules.
^[4]

Molecular Structure and Stereochemistry

The fundamental structure of **meso-1,2-Diphenylethylenediamine** consists of a central ethane-1,2-diamine backbone. Each carbon atom of the ethane unit is bonded to a phenyl group (C_6H_5) and an amino group ($-NH_2$).

The defining characteristic of the meso isomer is its stereochemistry. The two stereocenters at the C1 and C2 positions of the ethane backbone have opposite configurations, designated as (1R,2S) or (1S,2R).^{[2][4]} This opposition in stereochemistry creates an internal plane of symmetry that bisects the carbon-carbon bond of the ethane backbone, making the molecule superimposable on its mirror image and thus achiral.

Caption: 2D chemical structure of **meso-1,2-Diphenylethylenediamine** highlighting the (1R,2S) stereochemistry.

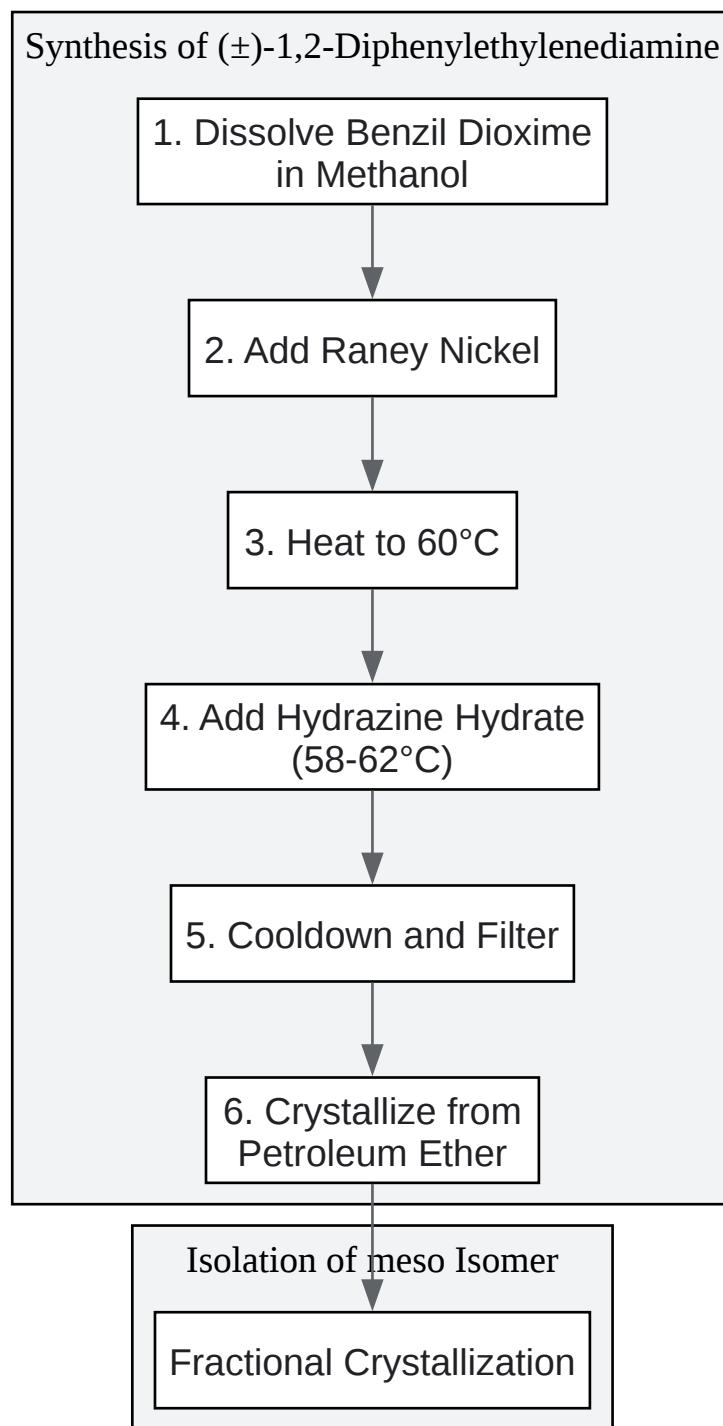
Physicochemical Properties

A summary of the key physicochemical properties of **meso-1,2-Diphenylethylenediamine** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	(1R,2S)-1,2-diphenylethane-1,2-diamine	[2] [4]
Synonyms	meso-stilbenediamine, (1R,2S)-DPEN	[2] [4]
CAS Number	951-87-1	[2] [3] [4]
Molecular Formula	C ₁₄ H ₁₆ N ₂	[1] [2] [3]
Molecular Weight	212.29 g/mol	[1] [2] [3] [5]
Appearance	White to yellow powder or crystals	[4]
Melting Point	118-122 °C	
Solubility	Soluble in polar organic solvents	[4]

Experimental Protocols: Synthesis

meso-1,2-Diphenylethylenediamine can be synthesized via several routes. A common laboratory-scale method involves the reduction of 1,2-diphenylethanedione dioxime (benzil dioxime).


Protocol: Reduction of 1,2-Diphenylethanedione Dioxime

This procedure outlines the synthesis of (\pm)-1,2-Diphenylethylenediamine, which includes the meso form, from which the meso isomer can be isolated.

- Reaction Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer and a condenser.
- Reagents:
 - 1,2-diphenylethanedione dioxime (48 g, 0.20 mol)
 - Methanol (260 ml)

- Raney nickel (0.5 g)
- 80% Hydrazine hydrate (28.75 g, 0.46 mol)
- Procedure:
 - The 1,2-diphenylethanedione dioxime is dissolved in methanol within the reaction flask with stirring.[6]
 - Raney nickel is added to the solution.[6]
 - The mixture is heated to 60 °C.[6]
 - Hydrazine hydrate is added dropwise, maintaining the reaction temperature between 58-62 °C under a nitrogen atmosphere.[6] The rate of addition is controlled to manage the evolution of nitrogen gas.
 - The reaction progress is monitored by chromatography until the starting material is consumed.[6]
 - After the reaction is complete, the mixture is cooled, and the Raney nickel catalyst is removed by filtration.[6]
 - Methanol is removed from the filtrate by distillation.[6]
 - The resulting residue is dissolved in petroleum ether and allowed to crystallize. The product, a mixture of meso and racemic diamines, is then collected by filtration.[6]

Further purification and separation of the meso isomer from the racemic mixture can be achieved through techniques such as fractional crystallization.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and isolation of **meso-1,2-Diphenylethylenediamine**.

Conclusion

The structure of **meso-1,2-Diphenylethylenediamine** is defined by its (1R,2S) stereochemistry, which results in an achiral molecule with an internal plane of symmetry. This diamine is a valuable building block in organic synthesis, serving as a ligand for metal catalysts and a precursor for various chiral auxiliaries. Understanding its unique three-dimensional structure is crucial for its effective application in the development of stereoselective chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
- 2. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CAS 951-87-1: meso-1,2-diphenylethylenediamine [cymitquimica.com]
- 5. GSRS [precision.fda.gov]
- 6. (+/-)-1,2-DIPHENYLETHYLEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of meso-1,2-Diphenylethylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233172#what-is-the-structure-of-meso-1-2-diphenylethylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com